molecular formula C10H6F4O2 B1352610 3-Fluoro-4-(trifluoromethyl)cinnamic acid CAS No. 231291-13-7

3-Fluoro-4-(trifluoromethyl)cinnamic acid

Cat. No. B1352610
M. Wt: 234.15 g/mol
InChI Key: LUEWWWLVURRLNN-DUXPYHPUSA-N
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Description

“3-Fluoro-4-(trifluoromethyl)cinnamic acid” is a chemical compound with the CAS Number: 231291-13-7. Its molecular weight is 234.15 . It is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(trifluoromethyl)cinnamic acid” is represented by the linear formula C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-8-5-6 (2-4-9 (15)16)1-3-7 (8)10 (12,13)14/h1-5H, (H,15,16)/b4-2+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(trifluoromethyl)cinnamic acid” include a molecular weight of 234.15 . The compound is characterized by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .

Scientific Research Applications

Deoxofluorination for Synthesis of Fluorinated Compounds

Research demonstrates the utility of deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride to synthesize diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds serve as starting materials for the preparation of novel fluorinated amino acids, anilines, and aliphatic amines, which are crucial building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

Antineoplastic Properties in Breast Cancer Cells

A study on cinnamic acid dimers (CADs) revealed their potential in exhibiting higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells. Notably, 3-fluoro CAD demonstrated significant apoptotic activity and cell cycle arrest, suggesting a promising avenue for developing novel antineoplastic compounds (Hunke et al., 2018).

Trifluoromethylation Methods

Innovative methods for the trifluoromethylation of ketones and sulfonyl fluorides have been developed, using fluoroform and a "superbase organocatalyst system". This methodology facilitates the synthesis of biologically important aryl triflones and α-trifluoromethyl carbinols, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Photodimerisation for Material Science

Investigations into the photodimerisation reactions of trans-cinnamic acid derivatives, including fluoro-substituted variants, have provided insights into reaction kinetics and mechanisms relevant to the development of advanced materials through controlled photoreactions (Jenkins et al., 2006).

Trifluoroethylation for Organic Synthesis

Copper-catalyzed decarboxylative trifluoroethylation of cinnamic acids has emerged as an efficient method for synthesizing trifluoroethyl derivatives. This protocol is highlighted for its high level of functional group tolerance and excellent selectivity, offering a convenient strategy for the synthesis of valuable organic compounds (Zhang et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “4-Fluoro-3-(trifluoromethyl)cinnamic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-Fluoro-4-(trifluoromethyl)cinnamic acid” are not mentioned, research on related compounds suggests potential applications in the treatment of resistant bacterial infections .

properties

IUPAC Name

(E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWWWLVURRLNN-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420681
Record name 3-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)cinnamic acid

CAS RN

231291-13-7
Record name 3-Fluoro-4-(trifluoromethyl)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 231291-13-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 3h20) between 3-fluoro-4-trifluoromethyl-benzaldehyde (9.000 g; 46.848 mmol) and malonic acid (9.262 g; 89.012 mmol) gave the product 3-(3-fluoro-4-trifluoromethyl-phenyl)-acrylic acid as a colorless solid (9.520 g; 87%). LC-MS: tR=0.90 min; [M+H]+: no ionisation.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.262 g
Type
reactant
Reaction Step One

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